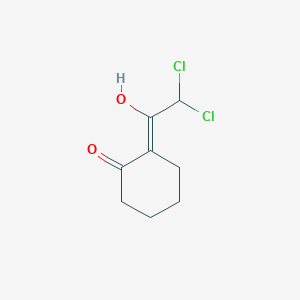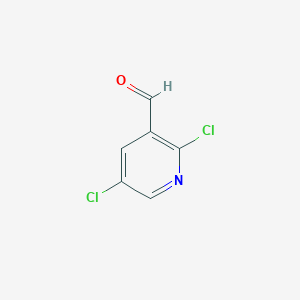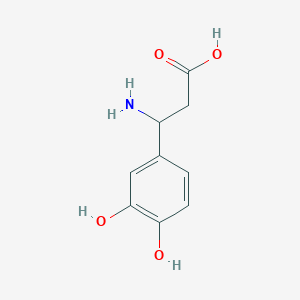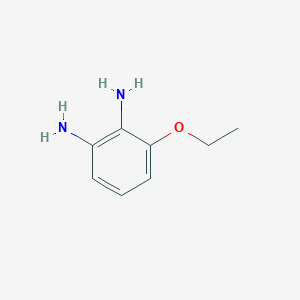
(2Z)-2-(2,2-dichloro-1-hydroxyethylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(2,2-dichloro-1-hydroxyethylidene)cyclohexan-1-one, commonly known as DCPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCPI is a yellow crystalline solid that is soluble in organic solvents and is synthesized using various methods.
Mécanisme D'action
The mechanism of action of DCPI is not yet fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
DCPI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. The compound has also been found to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
DCPI has several advantages for use in lab experiments. It is stable under normal lab conditions and can be easily synthesized using various methods. However, the compound is also highly reactive and can be toxic, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DCPI. One potential area of research is the development of new methods for synthesizing the compound, which can improve its yield and purity. Another area of research is the identification of the specific mechanisms of action of DCPI, which can help in the development of new drugs and therapies. Additionally, the potential use of DCPI as a photochromic material in optical devices is an area of research that may have significant applications in the future.
In conclusion, DCPI is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities, as well as its potential use as a photochromic material. While there are still many unknowns about the compound, future research in this area may lead to the development of new drugs and therapies, as well as new applications in the field of optics.
Méthodes De Synthèse
DCPI can be synthesized using various methods, including the reaction of cyclohexanone with 2,2-dichloroethanol in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of DCPI can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
DCPI has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been studied for its potential use as a photochromic material, which can be used in optical devices.
Propriétés
Numéro CAS |
169773-54-0 |
|---|---|
Formule moléculaire |
C8H10Cl2O2 |
Poids moléculaire |
209.07 g/mol |
Nom IUPAC |
(2Z)-2-(2,2-dichloro-1-hydroxyethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C8H10Cl2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h8,12H,1-4H2/b7-5- |
Clé InChI |
YZOIOWZBXSZUIO-ALCCZGGFSA-N |
SMILES isomérique |
C1CCC(=O)/C(=C(/C(Cl)Cl)\O)/C1 |
SMILES |
C1CCC(=O)C(=C(C(Cl)Cl)O)C1 |
SMILES canonique |
C1CCC(=O)C(=C(C(Cl)Cl)O)C1 |
Synonymes |
Ethanone, 2,2-dichloro-1-(2-hydroxy-1-cyclohexen-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)





![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)



![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)
